

"physical and chemical properties of caprolactam solid"

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Compound of Interest

Compound Name: Caprolactam

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An In-depth Technical Guide on the Physical and Chemical Properties of Solid **Caprolactam**

Introduction

Caprolactam, with the chemical formula $(\text{CH}_2)_5\text{C}(\text{O})\text{NH}$, is a cyclic amide (lactam) of caproic acid that exists as a white, hygroscopic crystalline solid at ambient temperatures.[1][2][3][4] It is a crucial organic compound of significant industrial importance, primarily serving as the monomer for the production of Nylon 6, a widely used synthetic polymer.[1][5] The global demand for **caprolactam** underscores its role in manufacturing fibers, plastics, films, and coatings.[2][6][7] This technical guide provides a comprehensive overview of the core physical and chemical properties of solid **caprolactam**, detailed experimental protocols for their characterization, and visual representations of key processes and relationships to support researchers, scientists, and professionals in drug development and materials science.

Physical Properties of Solid Caprolactam

Solid **caprolactam** typically appears as white flakes or crystals with a characteristic, mildly disagreeable odor.[2][4][8] One of its notable characteristics is its hygroscopic nature, meaning it readily absorbs moisture from the air.[2][8][9]

Tabulated Physical Data

The quantitative physical properties of **caprolactam** are summarized in the tables below for ease of reference and comparison.

Table 1: General and Thermal Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO	[1]
Molar Mass	113.160 g·mol ⁻¹	[1]
Appearance	White, hygroscopic, crystalline solid/flakes	[1][2][8]
Melting Point	69.2 °C (342.3 K)	[1]
68-71 °C	[2]	
Solidification Point	min. 69 °C	[10]
Boiling Point	270.8 °C (544.0 K) at 1013.25 hPa	[1]
Flash Point	125 °C (398 K)	[1]
Vapor Pressure	<0.001 mmHg at 20 °C	[11]
8.1 x 10 ⁻⁸ mmHg at 20°C	[1]	

Table 2: Density and Solubility

Property	Value	Reference
Density (solid)	1.01 g/cm ³	[1]
1.08 g/cm ³ at 20 °C	[12]	
Bulk Density (flakes)	500-550 kg/m ³	[2]
Solubility in Water	866.89 g/L at 22 °C	[1]
~525 g / 100g H ₂ O at 25 °C	[11]	
Solubility in Organic Solvents	Soluble in chlorinated solvents, petroleum hydrocarbons, benzene, methanol, ethanol.[2] [13] Limited solubility in non-polar solvents like high molecular weight aliphatic hydrocarbons.[4][9]	

Crystal Structure

The crystal structure of ϵ -**caprolactam** has been determined using X-ray crystallography.[14] The most commonly referenced structure is monoclinic.[15] Under high pressure, **caprolactam** can exhibit polymorphism, transitioning to new solid forms, which has been investigated using single-crystal X-ray and neutron powder diffraction data.[16] The molecular structure features a seven-membered ring containing a polar amide group, which is crucial for its physical and chemical behavior.[5]

Chemical Properties of Solid Caprolactam

The chemical reactivity of **caprolactam** is dominated by its cyclic amide structure, which is susceptible to ring-opening reactions.

Polymerization to Nylon 6

The most significant chemical property of **caprolactam** is its ability to undergo ring-opening polymerization to form Polyamide 6 (Nylon 6).[2][5][7] This process can be initiated through different mechanisms.

- **Hydrolytic Polymerization:** This is the primary industrial method. It begins with the ring-opening of **caprolactam** by water at high temperatures (260-270 °C) to form ϵ -aminocaproic acid.^{[2][17]} This linear molecule then initiates a series of polycondensation and polyaddition reactions with other **caprolactam** molecules, leading to the formation of long-chain polyamide.^{[2][18]} The reaction reaches an equilibrium with about 90% conversion to the polymer.^[2]
- **Anionic Polymerization:** This method operates at lower temperatures and requires a strong base (catalyst) like sodium hydride (NaH) and an activator (e.g., an N-acyl **caprolactam**).^{[19][20]} The base deprotonates a **caprolactam** molecule, forming a reactive anion that rapidly attacks other monomer units, leading to fast polymerization.^{[19][20]}

Hydrolysis

In the presence of aqueous acids or alkalis, **caprolactam** undergoes quantitative hydrolysis to yield ϵ -aminocaproic acid.^{[1][4]} This reaction is the reverse of the lactam formation and is the initial step in hydrolytic polymerization.^[17] The kinetics of hydrolysis follow a predominantly third-order mechanism, where the generation of carboxyl groups reduces the reaction's activation energy.^[21]

Thermal Stability

Caprolactam exhibits good thermal stability in the absence of oxygen.^[4] However, at elevated temperatures, especially during a fire, it can decompose to produce hazardous products such as hydrogen cyanide and nitrogen oxides (NOx).^[22]

Other Reactions

- **N-alkylation:** **Caprolactam** can be N-alkylated, for example, by reacting with gaseous methanol in the presence of a dehydrating catalyst to produce N-methyl- ϵ -**caprolactam**, a useful solvent.^[4]
- **Reactions with Phosgene and Nitric Acid:** It can react with phosgene to yield chloroformic acid ϵ -**caprolactam** ester and with nitric acid to form nitro**caprolactam**.^[4]

Experimental Protocols

The following sections detail standardized methodologies for determining key properties of solid **caprolactam**.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.
- Apparatus: A calibrated Differential Scanning Calorimeter.
- Procedure:
 - Accurately weigh 2-5 mg of solid **caprolactam** into a standard aluminum DSC pan.
 - Crimp the pan with a lid. An empty, crimped pan is used as the reference.
 - Place both the sample and reference pans into the DSC cell.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
 - Record the heat flow versus temperature.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The purity can also be estimated from the shape of the melting peak.

Purity Analysis via Gas Chromatography (GC)

- Principle: GC separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). The time taken for a compound to elute (retention time) is characteristic, and the peak area is proportional to its concentration.
- Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID), a suitable capillary column (e.g., a polar column like one with a polyethylene glycol stationary phase),

an autosampler, and data acquisition software.

- Procedure:
 - Standard Preparation: Prepare standard solutions of high-purity **caprolactam** in a suitable solvent (e.g., methanol) at known concentrations.
 - Sample Preparation: Accurately weigh a sample of **caprolactam** and dissolve it in the same solvent to a known volume.
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution into the heated GC inlet.
 - Separation: The oven temperature is programmed to ramp up, allowing for the separation of **caprolactam** from any volatile impurities.
 - Detection: The FID detects the organic compounds as they elute from the column.
- Data Analysis: The purity of **caprolactam** is calculated by comparing the area of the main **caprolactam** peak to the total area of all peaks detected in the chromatogram (area percent method).

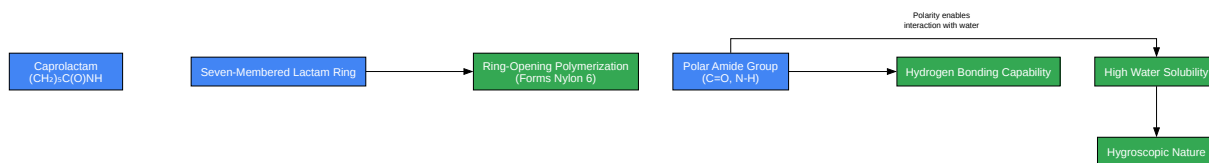
Determination of Solubility via Static Gravimetric Method

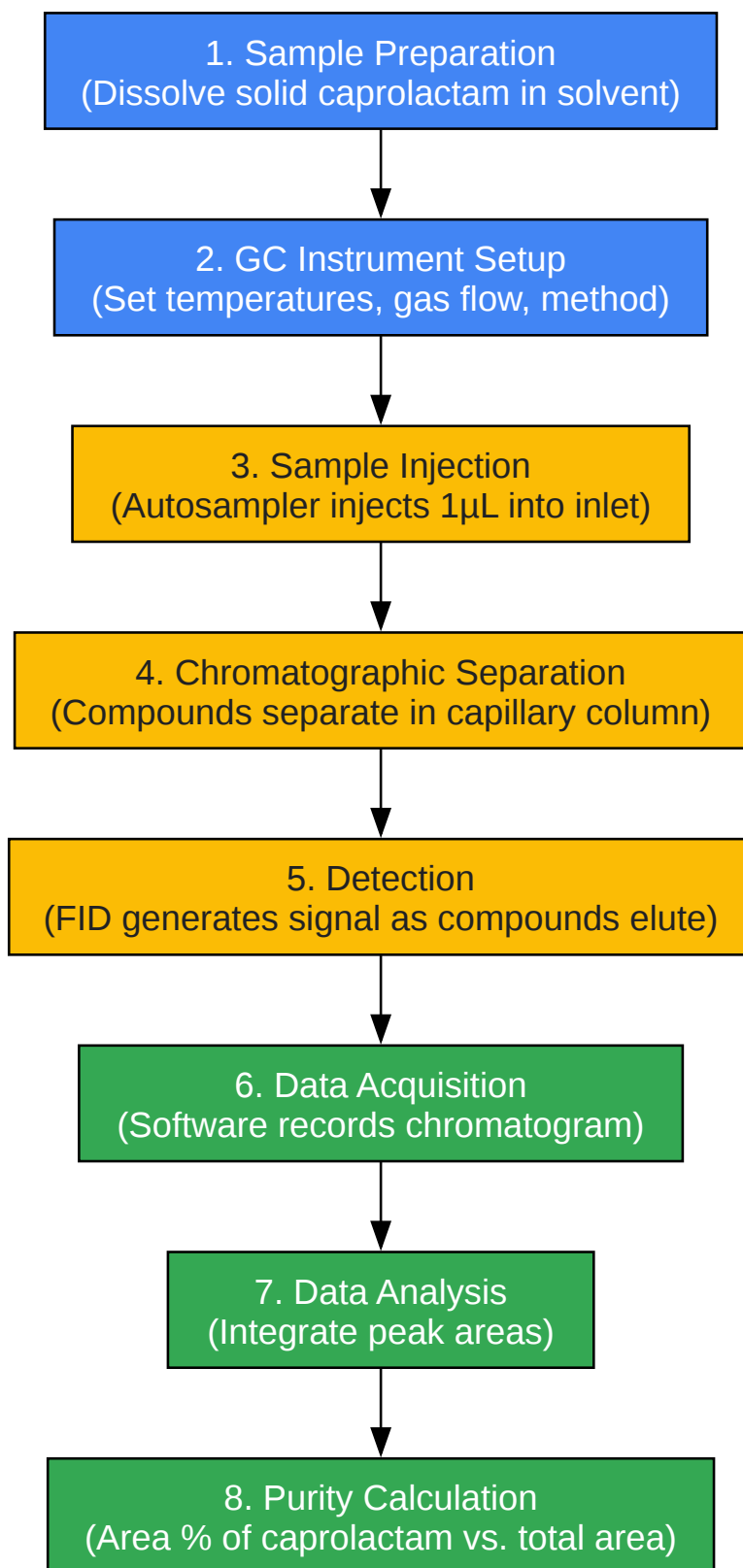
- Principle: A saturated solution of the solute (**caprolactam**) in a specific solvent is prepared at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
- Apparatus: Temperature-controlled water bath/shaker, analytical balance, glass vials with screw caps, drying oven.
- Procedure:
 - Add an excess amount of solid **caprolactam** to a known volume of the chosen solvent in a sealed glass vial.
 - Place the vial in a temperature-controlled shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

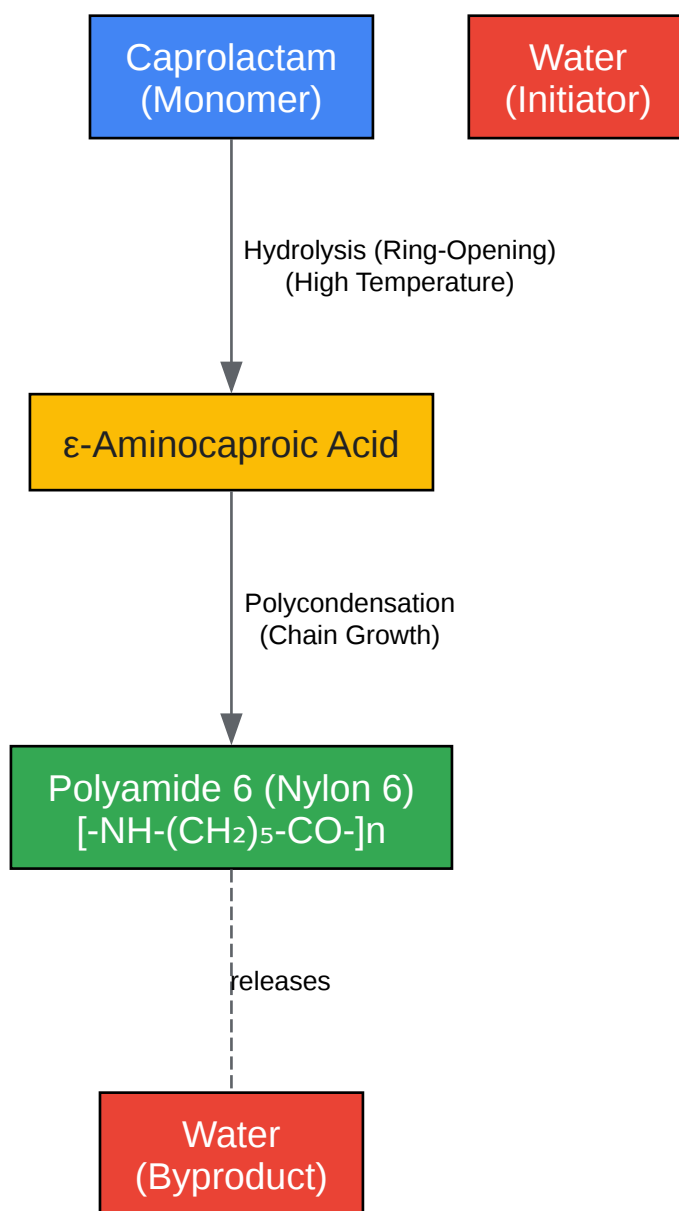
- After equilibration, allow the excess solid to settle.
- Carefully extract a known mass of the clear supernatant (the saturated solution).
- Place the extracted solution in a pre-weighed container and evaporate the solvent in a drying oven until a constant weight of the solute is achieved.
- Calculation: The solubility is calculated as the mass of the dried **caprolactam** divided by the mass of the solvent used (or converted to g/100 mL or g/L). This procedure is repeated at different temperatures to determine the temperature dependence of solubility.[\[23\]](#)[\[24\]](#)

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of **caprolactam**.







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